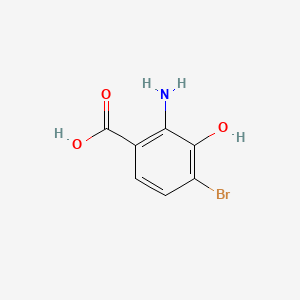

4-Bromo-3-hydroxyanthranilic acid

Description

4-Bromo-3-hydroxyanthranilic acid (CAS: 20776-50-5) is a brominated derivative of 3-hydroxyanthranilic acid, with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Structurally, it features an amino group at position 2, a hydroxyl group at position 3, and a bromine substituent at position 4 on the aromatic ring (Figure 1). This compound is notable for its role in inhibiting 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the production of neurotoxic quinolinic acid (QUIN) in neurological disorders .

Properties

CAS No. |

39978-92-2 |

|---|---|

Molecular Formula |

C7H6BrNO3 |

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-amino-4-bromo-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6BrNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |

InChI Key |

PRAIUJQFEWRCSI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Br |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Br |

Other CAS No. |

39978-92-2 |

Synonyms |

4-Br-3HANA 4-bromo-3-hydroxyanthranilic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Positional Isomerism : 5-Bromoanthranilic acid (CAS 5794-88-7) shares the same molecular formula as the title compound but lacks the 3-OH group, reducing its bioactivity in 3-HAO inhibition .

- Halogen Effects : Bromine’s larger atomic radius and electronegativity enhance 4-Bromo-3-hydroxyanthranilic acid’s inhibitory potency compared to fluoro and chloro analogs .

Table 2: Comparative Bioactivity in 3-HAO Inhibition

Mechanistic Insights:

- The 3-OH group is critical for binding to 3-HAO’s active site, while bromine at position 4 sterically hinders substrate oxidation, preventing QUIN formation .

Physicochemical and ADME Properties

Table 3: ADME and Drug-Likeness Comparisons

| Property | 4-Bromo-3-hydroxyanthranilic acid | 3-Hydroxyanthranilic acid | 5-Bromoanthranilic acid |

|---|---|---|---|

| LogP (Predicted) | 1.82 | 0.95 | 1.80 |

| Hydrogen Bond Donors | 3 | 3 | 2 |

| GI Absorption | High | High | High |

| BBB Permeability | Low | Low | Low |

| CYP Inhibition Risk | Moderate | Low | Moderate |

Notes:

- All analogs show low BBB penetration, limiting direct neurotherapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.